molecular formula C9H13N B6274926 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane CAS No. 2731009-45-1

3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

Cat. No.: B6274926
CAS No.: 2731009-45-1
M. Wt: 135.2
InChI Key:
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Description

3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane, also known as 3-propynyl-1-azaspiro[3.3]heptane, is a synthetic alkene compound that has been studied for its potential applications in scientific research. It is a seven-membered cyclic hydrocarbon with two double bonds and a single bond between two carbon atoms. This compound has been used in various scientific experiments, such as organic synthesis and drug discovery.3]heptane.

Scientific Research Applications

3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane has a variety of scientific applications. It has been used as a starting material in organic synthesis, as a catalyst in drug discovery, and as a model compound for studying the effects of cyclic compounds on biological systems. In addition, this compound has also been used in the study of the effects of cyclic compounds on enzyme kinetics.

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is not well understood. However, it has been suggested that the compound is able to interact with the active site of enzymes and other proteins, thereby affecting their activity. In addition, it has also been suggested that this compound may act as an allosteric modulator of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that this compound may have anti-inflammatory and anti-tumorigenic effects. In addition, this compound has also been shown to modulate the activity of enzymes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

The use of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is stable in aqueous solutions. In addition, this compound has a low molecular weight, which makes it suitable for use in a variety of experiments. However, a major limitation of using this compound in laboratory experiments is that it is not soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for research involving 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane. These include further investigation of the compound’s biochemical and physiological effects, as well as its potential applications in drug discovery and organic synthesis. In addition, further research could be conducted to explore the compound’s potential as a model compound for studying the effects of cyclic compounds on biological systems. Finally, research could be conducted to explore the potential of this compound as an allosteric modulator of enzyme activity.

Synthesis Methods

3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane can be synthesized through a variety of methods. The most commonly used method is the reaction of propynyl bromide with sodium azide in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces a cyclic compound with the desired structure. Other methods of synthesis include the reaction of propynyl bromide with sodium azide or potassium carbonate in the presence of a Lewis acid, such as boron trifluoride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane involves the reaction of a propargylamine with a cyclohexanone derivative in the presence of a reducing agent to form the desired spirocyclic compound.", "Starting Materials": [ "Propargylamine", "Cyclohexanone derivative", "Reducing agent" ], "Reaction": [ "Step 1: Propargylamine is reacted with the cyclohexanone derivative in the presence of a reducing agent to form an intermediate imine.", "Step 2: The imine intermediate undergoes a cyclization reaction to form the spirocyclic compound, 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane.", "Step 3: The product is purified and characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry." ] }

2731009-45-1

Molecular Formula

C9H13N

Molecular Weight

135.2

Purity

90

Origin of Product

United States

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